(1R,4S)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]hept-2-ene-1-carboxylic acid
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Overview
Description
(1R,4S)-7-(tert-Butoxycarbonyl)-7-azabicyclo[221]hept-2-ene-1-carboxylic acid is a bicyclic compound that features a unique azabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]hept-2-ene-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for the Diels-Alder reaction and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1R,4S)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]hept-2-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure.
Substitution: Nucleophilic substitution reactions can replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(1R,4S)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]hept-2-ene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which (1R,4S)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]hept-2-ene-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The azabicyclo structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The Boc group can be removed under acidic conditions, revealing the active amine group that can participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
(1R,4S)-7-Azabicyclo[2.2.1]hept-2-ene-1-carboxylic acid: Lacks the Boc protecting group, making it more reactive.
(1R,4S)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid: Saturated version of the compound, with different reactivity.
Uniqueness
The presence of the Boc group in (1R,4S)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]hept-2-ene-1-carboxylic acid provides a unique advantage in synthetic chemistry, allowing for selective deprotection and further functionalization. This makes it a versatile intermediate in the synthesis of complex molecules.
Properties
Molecular Formula |
C12H17NO4 |
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Molecular Weight |
239.27 g/mol |
IUPAC Name |
(1R,4S)-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]hept-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C12H17NO4/c1-11(2,3)17-10(16)13-8-4-6-12(13,7-5-8)9(14)15/h4,6,8H,5,7H2,1-3H3,(H,14,15)/t8-,12+/m1/s1 |
InChI Key |
VLIYGKXVMXUARB-PELKAZGASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CC[C@@]1(C=C2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1(C=C2)C(=O)O |
Origin of Product |
United States |
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